Potassium decanoate

Description

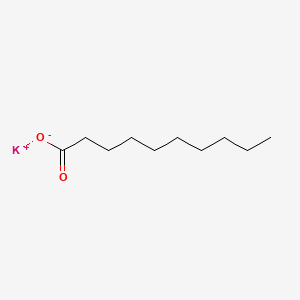

Structure

3D Structure of Parent

Properties

CAS No. |

13040-18-1 |

|---|---|

Molecular Formula |

C10H20KO2 |

Molecular Weight |

211.36 g/mol |

IUPAC Name |

potassium;decanoate |

InChI |

InChI=1S/C10H20O2.K/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |

InChI Key |

SKHOVAPWIYEIAZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)[O-].[K+] |

Isomeric SMILES |

CCCCCCCCCC(=O)[O-].[K+] |

Canonical SMILES |

CCCCCCCCCC(=O)O.[K] |

Appearance |

Solid powder |

Other CAS No. |

13040-18-1 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Potassium caprate; Capric acid, potassium salt; Decanoic acid, potassium salt; Potassium decanoate; Decanoic acid, potassium salt (1:1) |

Origin of Product |

United States |

Foundational & Exploratory

Potassium Decanoate: A Comprehensive Technical Guide for Researchers

CAS Number: 13040-18-1

This technical guide provides an in-depth overview of potassium decanoate (B1226879), a potassium salt of the saturated fatty acid decanoic acid (also known as capric acid). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, experimental protocols, and its role in cellular signaling pathways.

Chemical and Physical Properties

Potassium decanoate is a white solid that is soluble in water and DMSO.[1] It is widely recognized for its surfactant properties, making it useful as a cleansing, emulsifying, dispersing, and wetting agent.[2] The compound is also utilized in the food industry as an anticaking agent and emulsifier.

Quantitative Data Summary

The following table summarizes the key quantitative properties of potassium decanoate.

| Property | Value | Reference |

| CAS Number | 13040-18-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₉KO₂ | [1][3] |

| Molecular Weight | 210.35 g/mol | [1][3] |

| IUPAC Name | Potassium decanoate | [1][3] |

| Synonyms | Potassium caprate, Decanoic acid potassium salt | [1][5] |

| Appearance | Solid Powder | [1] |

| Melting Point | 273.4°C (546.5 K) (to liquid crystal) | |

| Clearing Point | 418.4°C (691.5 K) (to isotropic liquid) | |

| Flash Point | 121.8°C | [3] |

| Water Solubility | 2.587 x 10⁴ mg/L at 25°C (estimated) | [3] |

| Purity | ≥95% (Industrial Grade) | [1] |

Synthesis of Potassium Decanoate: Experimental Protocol

A common and efficient method for the synthesis of potassium decanoate involves the neutralization of decanoic acid with a potassium base. An established laboratory and industrial-scale protocol utilizes potassium bicarbonate in an ethanol-water solvent system to achieve high yields.

Methodology

-

Dissolution: Decanoic acid is dissolved in a 95% (v/v) ethanol-water mixture. The use of ethanol (B145695) is crucial as it effectively dissolves both the fatty acid and the potassium salt, which is a limitation in purely aqueous solutions.

-

Neutralization: An equimolar amount of potassium bicarbonate (KHCO₃) is gradually added to the decanoic acid solution. The reaction mixture is then heated to reflux at a temperature ranging from 50°C to 78°C. This controlled heating helps to manage the release of carbon dioxide gas, thus preventing excessive foaming.

-

Reaction Completion: The reaction is maintained at reflux for a period of 12 to 24 hours to ensure the complete neutralization of the decanoic acid. To drive the reaction to completion, excess water may be added incrementally.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated potassium decanoate is isolated by filtration. The product is then washed with ethanol and tert-butyl methyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The purified potassium decanoate is dried under reduced pressure to remove residual solvents.

-

Recrystallization (Optional): For obtaining a high-purity product (>98%), recrystallization from methanol (B129727) can be performed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Potassium Decanoate.

Role in Cellular Signaling Pathways

While direct studies on the signaling pathways of potassium decanoate are limited, the biological activity of its constituent anion, decanoate (capric acid), has been investigated. In aqueous biological environments, potassium decanoate dissociates, and the decanoate anion is available to interact with cellular components. Research on decanoic acid provides valuable insights into the potential biological effects of potassium decanoate.

Inhibition of the mTORC1 Signaling Pathway

Decanoic acid has been demonstrated to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][3] This inhibition is noteworthy as it occurs independently of glucose and insulin (B600854) levels. The proposed mechanism involves the interaction of decanoic acid with a ubiquitin regulatory X domain-containing protein, which in turn inhibits the VCP/p97 AAA ATPase, an upstream activator of mTORC1.[3] The mTORC1 pathway is a central regulator of cell growth, proliferation, and autophagy, and its inhibition has therapeutic implications in various diseases, including cancer and neurological disorders.

Caption: Decanoic acid's inhibitory effect on the mTORC1 pathway.

Modulation of the c-Met Signaling Pathway

In the context of hepatocellular carcinoma, decanoic acid has been shown to exert anti-tumor effects by targeting the c-Met signaling cascade. The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways such as PI3K/Akt/mTOR and MAPK, promoting tumorigenesis. Decanoic acid has been observed to reduce tumor growth and induce apoptosis by modulating this pathway.

Caption: Inhibition of the c-Met signaling cascade by decanoic acid.

Applications in Research and Drug Development

Potassium decanoate and its corresponding acid have several applications in research and are being explored for their therapeutic potential.

-

Surfactant and Excipient: Due to its amphipathic nature, potassium decanoate is used as a surfactant in various formulations. In drug development, it can act as a penetration enhancer for transdermal drug delivery by interacting with the lipids in the stratum corneum. It can also be used to stabilize lipid-based drug delivery systems.

-

In Vitro Research: In cell culture experiments, the biological activities of decanoate, such as the induction of apoptosis and cell cycle arrest in cancer cells, make it a useful tool for studying cellular processes. For instance, studies have shown that capric acid can induce apoptosis in colorectal cancer cells by activating caspase-8.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of potassium decanoate on a cancer cell line using a standard MTT assay.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of potassium decanoate in a suitable solvent (e.g., sterile water or DMSO) and dilute it with the cell culture medium to achieve the desired final concentrations. Remove the existing medium from the wells and replace it with the medium containing different concentrations of potassium decanoate. Include a vehicle control group.

-

Incubation: Incubate the cells with the treatment for 24, 48, or 72 hours.

-

MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control group.

Conclusion

Potassium decanoate is a versatile compound with well-defined chemical and physical properties. Its synthesis is straightforward and scalable. For researchers in drug development and cell biology, the biological activities of its decanoate component, particularly its ability to modulate key signaling pathways like mTORC1 and c-Met, present exciting opportunities for further investigation and therapeutic application. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide on the Synthesis and Purification of Potassium Decanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of potassium decanoate (B1226879) (also known as potassium caprate), a compound with applications ranging from food preservation to pharmaceuticals.[][] The document details established methodologies, presents quantitative data in a structured format, and includes process workflows for clarity.

Synthesis of Potassium Decanoate

The most common and efficient method for synthesizing potassium decanoate is through the direct neutralization of decanoic acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium bicarbonate (KHCO₃).[3][4]

Core Reaction Principle

The synthesis is a straightforward acid-base reaction. The proton from the carboxylic acid group of decanoic acid is transferred to the hydroxide ion of the potassium base, forming water and the potassium salt of the acid.

Reaction Scheme:

CH₃(CH₂)₈COOH + KOH → CH₃(CH₂)₈COOK + H₂O

Experimental Protocol: Neutralization with Potassium Hydroxide

This protocol details a laboratory-scale synthesis yielding high-purity potassium decanoate.

Materials and Equipment:

-

Decanoic Acid (C₁₀H₂₀O₂)

-

Potassium Hydroxide (KOH)

-

Ethanol (B145695) (95% v/v)

-

Tert-butyl methyl ether

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Filtration apparatus (Büchner funnel)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a suitable flask, dissolve decanoic acid in 95% ethanol. The use of ethanol is crucial as it effectively dissolves decanoic acid, which has limited solubility in water.[3]

-

Base Addition: Slowly add a stoichiometric equivalent of potassium hydroxide solution to the decanoic acid solution while stirring continuously.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 50–78°C).[3] Maintain reflux for 12–24 hours to ensure the neutralization reaction goes to completion.[3]

-

Isolation: After the reaction period, cool the mixture to room temperature. The potassium decanoate product will precipitate out of the solution.

-

Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the collected solid first with cold ethanol and then with tert-butyl methyl ether to remove any unreacted starting material and other organic impurities.[3]

-

Drying: Dry the purified product under reduced pressure or in a drying oven to remove residual solvents.

A patented large-scale method utilizing this approach reports yields exceeding 90%.[3]

Quantitative Data for Synthesis

The following table summarizes the key parameters for the synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Decanoic Acid Molar Mass | 172.26 g/mol | |

| Potassium Hydroxide Molar Mass | 56.11 g/mol | |

| Reaction Conditions | ||

| Solvent | Ethanol (95% v/v) | [3] |

| Temperature | 50–78°C (Reflux) | [3] |

| Reaction Time | 12–24 hours | [3] |

| Product Information | ||

| Product Molar Mass | 210.35 g/mol | [][5] |

| Typical Yield | >90% | [3] |

| Purity (after initial wash) | >95% | [][] |

| Appearance | White Solid Powder | [][6] |

Purification by Recrystallization

While the initial product is often of high purity, recrystallization can be employed to achieve purity levels exceeding 98%.[3] Recrystallization is a technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][8]

Principles of Recrystallization

The process involves dissolving the impure solid in a hot solvent to create a saturated solution.[9][10] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[7][9]

Experimental Protocol: Recrystallization from Methanol

Materials and Equipment:

-

Crude Potassium Decanoate

-

Methanol

-

Heating source (hot plate)

-

Erlenmeyer flasks

-

Filtration apparatus

Procedure:

-

Solvent Selection: Methanol is an effective solvent for the recrystallization of potassium decanoate.[3]

-

Dissolution: Place the crude potassium decanoate in an Erlenmeyer flask and add a minimal amount of methanol. Heat the mixture gently while stirring until all the solid dissolves.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can subsequently be placed in an ice bath.[7]

-

Crystal Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals thoroughly to remove all traces of methanol. This final step yields high-purity potassium decanoate (>98%).[3]

Quantitative Data for Purification

| Parameter | Value | Reference |

| Process | ||

| Purification Method | Recrystallization | [3] |

| Recommended Solvent | Methanol | [3] |

| Product Characteristics | ||

| Achievable Purity | >98% | [3] |

| Melting Point | ~271-273.4°C | [3][5] |

| Clearing Point (to isotropic liquid) | ~418.4-423°C | [3][5] |

| Solubility (Water) | Very Soluble | [5] |

Process and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of potassium decanoate.

Caption: Workflow for the purification via recrystallization.

References

- 3. Potassium decanoate (13040-18-1) for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. potassium caprate [chemister.ru]

- 6. guidechem.com [guidechem.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. mt.com [mt.com]

- 10. Richard Nakka's Experimental Rocketry Site [nakka-rocketry.net]

Solubility of Potassium Decanoate: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility of potassium decanoate (B1226879) (CAS 13040-18-1), a potassium salt of the saturated fatty acid, decanoic acid. This document is intended for researchers, scientists, and professionals in drug development and various industrial fields who utilize potassium decanoate in their work. This guide covers its solubility in aqueous and organic solvents, factors influencing solubility, and detailed experimental protocols for its determination.

Introduction to Potassium Decanoate

Potassium decanoate, also known as potassium caprate, is an anionic surfactant. Its amphiphilic nature, stemming from a 10-carbon aliphatic chain and a polar carboxylate head group, dictates its solubility and surface-active properties. It finds applications as an emulsifier, cleansing agent, and in the formulation of various products.[][][3] Understanding its solubility is critical for formulation development, reaction chemistry, and predicting its behavior in different media.

Solubility Profile of Potassium Decanoate

The solubility of potassium decanoate is highly dependent on the polarity of the solvent. As a salt, it is generally more soluble in polar solvents.

Aqueous Solubility

Potassium decanoate is considered to be very soluble in water.[4] An estimated solubility at 25 °C is approximately 25.87 g/L.[3][5]

Solubility in Organic Solvents

Quantitative solubility data for potassium decanoate in a wide range of organic solvents is not extensively available in public literature, underscoring the need for empirical determination for specific applications. However, qualitative data and information on related compounds provide valuable insights.

-

Polar Aprotic Solvents: It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[][]

-

Alcohols: While specific quantitative data is scarce, the synthesis of potassium decanoate is often carried out in ethanol-water mixtures, suggesting appreciable solubility in ethanol.[6] A study on potassium acid soaps, which are closely related, found that the highest solubility for potassium acid laurate (a C12 analogue) was in methanol.[7] Generally, the solubility of alkali metal salts in alcohols is less than in water.

-

Non-Polar Solvents: Due to the ionic nature of the potassium carboxylate group, potassium decanoate is expected to have very low solubility in non-polar solvents like hexane (B92381) and other hydrocarbons.

Factors Influencing Solubility

Several factors can influence the solubility of potassium decanoate:

-

Temperature: For surfactants like potassium decanoate, solubility in water typically increases with temperature, often exhibiting a sharp increase above a certain temperature known as the Krafft temperature.[8] Above the Krafft temperature, the solubility becomes equal to the critical micelle concentration (CMC), and micelles can form.[8]

-

Solvent Polarity: As a salt, its solubility is favored in polar solvents that can effectively solvate the potassium cation and the decanoate anion.

-

pH: In aqueous solutions, the pH can affect the equilibrium between the decanoate anion and its less soluble protonated form, decanoic acid.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for potassium decanoate. Researchers are strongly encouraged to determine solubility in their specific solvent systems empirically.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 25 | ~25.87 g/L (2.587e+004 mg/L) | Estimated | [3][5] |

| Water | Not Specified | Very Soluble | Qualitative | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative | [][] |

| Methanol | Not Specified | Expected to be a good solvent | Inferred from related compounds | [7] |

| Ethanol | Not Specified | Soluble | Inferred from synthesis methods | [6] |

Experimental Protocols for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[9][10][11]

Gravimetric Method

Objective: To determine the mass of potassium decanoate that dissolves in a given mass or volume of a solvent at a specific temperature to form a saturated solution.

Materials and Equipment:

-

Potassium decanoate (analytical grade)

-

Solvent of interest (high purity)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with airtight seals

-

Syringe with a compatible filter (e.g., 0.45 µm PTFE for organic solvents)

-

Pre-weighed evaporation dish or beaker

-

Drying oven

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of potassium decanoate to a vial containing a known volume (e.g., 10 mL) of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporation dish.

-

Record the weight of the dish containing the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of potassium decanoate and appropriate for the solvent's boiling point.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation:

-

Mass of solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Mass of dissolved solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility: (Mass of dissolved solute / Mass of solvent) * 100 (expressed as g/100 g of solvent)

Alternatively, if the density of the solvent is known, solubility can be expressed in g/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of potassium decanoate solubility.

References

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. potassium caprate [chemister.ru]

- 5. potassium decanoate, 13040-18-1 [thegoodscentscompany.com]

- 6. Potassium decanoate (13040-18-1) for sale [vulcanchem.com]

- 7. scribd.com [scribd.com]

- 8. Krafft temperature - Wikipedia [en.wikipedia.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Critical Micelle Concentration of Potassium Decanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of potassium decanoate (B1226879), a key parameter in its application across various scientific and industrial fields, including drug delivery and formulation. This document details quantitative CMC data, outlines experimental protocols for its determination, and provides visual representations of these methodologies.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, there is a sharp increase in the formation of micelles, leading to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1] The CMC is a fundamental characteristic of a surfactant and is influenced by factors such as temperature, the presence of electrolytes, and the addition of other organic molecules.[2]

Quantitative Data on the CMC of Potassium Decanoate and Related Surfactants

The following table summarizes the available quantitative data for the critical micelle concentration of potassium decanoate and the closely related sodium decanoate. Due to the limited availability of extensive data for potassium decanoate, values for sodium decanoate are included for comparative purposes, as the substitution of the counter-ion from sodium to potassium is expected to have a minor effect on the CMC.

| Surfactant | Temperature (°C) | Medium | CMC (mM) | Method of Determination | Reference |

| Sodium Decanoate | 25 | Water | 86 | Capillary Electrophoresis | |

| Sodium Decanoate | Not Specified | Water | ~80 | Not Specified | [3] |

| Potassium Decanoate (estimated) | Not Specified | Water | ~100 | From mixture data | [4] |

| Potassium Dodecanoate | 10 | Water | ~25 | Not Specified | [5] |

| Potassium Dodecanoate | 10 | Water + Ethanol (B145695) (0.5 M) | ~30 | Not Specified | [5] |

| Potassium Dodecanoate | 10 | Water + Propanol (0.5 M) | ~28 | Not Specified | [5] |

| Potassium Dodecanoate | 10 | Water + Butanol (0.5 M) | ~25 | Not Specified | [5] |

Note: The CMC value for potassium decanoate is an estimation derived from graphical data of its mixtures with potassium octanoate.[4] The data for potassium dodecanoate, a homolog with a longer alkyl chain, is included to illustrate the effect of additives.

Experimental Protocols for CMC Determination

This section provides detailed methodologies for three common and reliable techniques used to determine the CMC of potassium decanoate.

Conductometry

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases almost linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly added surfactant molecules form micelles. Micelles have a lower mobility than individual ions due to their larger size and the binding of counter-ions, leading to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot corresponds to the CMC.[1][6]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of potassium decanoate (e.g., 200 mM) in deionized water. Ensure the potassium decanoate is fully dissolved.

-

Preparation of Sample Series: Prepare a series of dilutions of the stock solution in volumetric flasks to cover a concentration range from well below to well above the expected CMC (e.g., 10 mM to 150 mM).

-

Instrumentation and Calibration: Use a calibrated conductivity meter with a thermostatted conductivity cell. Calibrate the instrument using standard potassium chloride (KCl) solutions.[7]

-

Measurement Procedure:

-

Place a known volume of deionized water in a thermostatted beaker with a magnetic stirrer.

-

Immerse the conductivity probe into the water and allow the temperature to equilibrate.

-

Record the initial conductivity of the water.

-

Make successive additions of the potassium decanoate stock solution into the beaker using a calibrated micropipette.

-

After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the measured conductivity (κ) as a function of the potassium decanoate concentration (C).

-

The plot will exhibit two linear regions with different slopes.

-

Perform linear regression on the data points in both the pre-micellar and post-micellar regions.

-

The CMC is determined from the concentration at which the two regression lines intersect.

-

Experimental workflow for CMC determination by conductometry.

Surface Tensiometry (Wilhelmy Plate Method)

Principle: Surfactant molecules are surface-active, meaning they adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the CMC is reached, the surface is fully saturated, and any additional surfactant molecules form micelles in the bulk of the solution. Consequently, the surface tension remains relatively constant above the CMC. The point at which the surface tension ceases to decrease markedly with increasing concentration is the CMC.[8]

Detailed Protocol:

-

Preparation of Solutions: Prepare a series of potassium decanoate solutions in deionized water, with concentrations spanning a range below and above the anticipated CMC.

-

Instrumentation and Calibration:

-

Use a surface tensiometer equipped with a Wilhelmy plate.

-

Ensure the Wilhelmy plate is meticulously cleaned (e.g., with a suitable solvent like ethanol, followed by flaming) to remove any contaminants.

-

Calibrate the instrument according to the manufacturer's guidelines, often using a liquid with a known surface tension, such as pure water.

-

-

Measurement Procedure:

-

Pour the most dilute potassium decanoate solution into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Measure the surface tension, allowing the reading to stabilize.

-

Repeat the measurement for each prepared solution, progressing from the lowest to the highest concentration.

-

Thoroughly clean and dry the plate between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) against the logarithm of the potassium decanoate concentration (log C).

-

The resulting graph will display two distinct regions: a steep negative slope at concentrations below the CMC and a plateau or a much shallower slope at concentrations above the CMC.

-

The CMC is identified as the concentration at the intersection of the two lines fitted to these regions.

-

Experimental workflow for CMC determination by surface tensiometry.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) in the pyrene emission spectrum (I₁/I₃ ratio) is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio. By monitoring this ratio as a function of surfactant concentration, a sharp change is observed at the CMC.[9][10]

Detailed Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a volatile organic solvent like ethanol or methanol (B129727) (e.g., 0.2 mM).[11]

-

Preparation of Surfactant-Probe Solutions:

-

Prepare a series of potassium decanoate solutions in deionized water with varying concentrations.

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM).[11] Ensure the volume of the organic solvent added is minimal to avoid affecting the CMC.

-

-

Instrumentation: Use a fluorescence spectrophotometer.

-

Measurement Procedure:

-

Set the excitation wavelength to approximately 334-339 nm.

-

Record the emission spectrum for each sample over a range of approximately 350-450 nm.

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each potassium decanoate concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the potassium decanoate concentration.

-

The plot will typically show a sigmoidal decrease. The CMC is often determined from the inflection point of this curve, which can be found from the maximum of the first derivative of the curve.

-

Experimental workflow for CMC determination by fluorescence spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the critical micelle concentration of potassium decanoate. While a comprehensive dataset for this specific surfactant remains to be fully established in the literature, the provided data for it and its close analog, sodium decanoate, offer valuable reference points. The detailed experimental protocols and visual workflows for conductometry, surface tensiometry, and fluorescence spectroscopy serve as a practical resource for researchers and professionals in determining the CMC of potassium decanoate and other surfactants. Accurate determination of the CMC is crucial for the effective design and application of surfactant-based systems in drug delivery, formulation science, and other advanced material applications.

References

- 1. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 2. researchgate.net [researchgate.net]

- 3. scialert.net [scialert.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phavi.umcs.pl [phavi.umcs.pl]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. agilent.com [agilent.com]

- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 11. rsc.org [rsc.org]

Potassium Decanoate as a Surfactant in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879) (also known as potassium caprate) is an anionic surfactant that has garnered significant interest in various research fields due to its amphiphilic nature, ability to form micelles, and biocompatibility. As a salt of a medium-chain fatty acid, it finds applications in drug delivery, nanoparticle synthesis, and as a model system for studying surfactant self-assembly and protein-surfactant interactions. This technical guide provides an in-depth overview of the core properties of potassium decanoate, detailed experimental protocols for its characterization, and its applications in research.

Core Properties of Potassium Decanoate

Potassium decanoate [CH₃(CH₂)₈COOK] is comprised of a hydrophilic carboxylate head group and a hydrophobic 10-carbon alkyl chain. This structure dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC).

Physicochemical Properties

A summary of the key physicochemical properties of potassium decanoate is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₉KO₂ | |

| Molecular Weight | 210.35 g/mol | |

| Appearance | Solid Powder | |

| Solubility | Soluble in water and DMSO | |

| Melting Point | 546.5 K (273.4 °C) (transitions to a liquid crystal phase) | [1] |

Critical Micelle Concentration (CMC)

Surface Tension

The presence of potassium decanoate in an aqueous solution significantly reduces the surface tension of the water. As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.

Note: Specific tabulated data for the surface tension of potassium decanoate solutions at various concentrations were not found in the surveyed literature. However, the general trend of decreasing surface tension with increasing concentration up to the CMC is a well-established principle for surfactants.

Krafft Temperature

The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low to reach the CMC. While the precise Krafft temperature for potassium decanoate is not explicitly stated in the provided search results, it is a critical parameter for ionic surfactants.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC of an ionic surfactant like potassium decanoate can be accurately determined by measuring the electrical conductivity of its aqueous solutions at various concentrations. The principle behind this method is that the molar conductivity of the solution changes at the onset of micelle formation.

Materials:

-

Potassium decanoate

-

Deionized water

-

Conductivity meter with a calibrated probe

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Thermostated water bath

Procedure:

-

Prepare a stock solution: Accurately weigh a known amount of potassium decanoate and dissolve it in a known volume of deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 0.1 M).

-

Prepare a series of dilutions: Prepare a series of solutions of decreasing concentration from the stock solution by serial dilution in volumetric flasks. Ensure the concentration range spans both below and above the expected CMC.

-

Equilibrate temperature: Place the beaker containing the first solution (lowest concentration) in a thermostated water bath to maintain a constant temperature throughout the measurement.

-

Measure conductivity: Immerse the conductivity probe into the solution and allow the reading to stabilize. Record the specific conductivity.

-

Repeat for all concentrations: Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.

-

Data analysis: Plot the specific conductivity as a function of the potassium decanoate concentration. The resulting graph will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[3]

Measurement of Surface Tension using the Wilhelmy Plate Method

The Wilhelmy plate method is a common technique to measure the surface tension of a liquid. It involves measuring the force exerted on a thin plate, typically made of platinum, as it is brought into contact with the liquid surface.

Materials:

-

Potassium decanoate solutions of varying concentrations

-

Tensiometer equipped with a Wilhelmy plate

-

Glass vessel for the sample

-

Thermostated water bath

Procedure:

-

Prepare solutions: Prepare a series of aqueous solutions of potassium decanoate covering a range of concentrations.

-

Clean the Wilhelmy plate: Thoroughly clean the platinum plate, for example, by flaming it to remove any organic contaminants.

-

Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions.

-

Equilibrate temperature: Place the sample vessel containing the potassium decanoate solution in a thermostated water bath to maintain a constant temperature.

-

Measure surface tension:

-

Lower the Wilhelmy plate until it just touches the surface of the liquid.

-

The force measured by the tensiometer is related to the surface tension, the perimeter of the plate, and the contact angle. For a platinum plate, the contact angle is typically assumed to be zero.

-

Record the surface tension value provided by the instrument's software.

-

-

Repeat for all concentrations: Clean the plate and repeat the measurement for each concentration.

-

Data analysis: Plot the surface tension as a function of the logarithm of the potassium decanoate concentration. The point at which the surface tension plateaus indicates the CMC.

Applications in Research

Drug Delivery Systems

Potassium decanoate micelles can serve as nanocarriers for hydrophobic drugs, enhancing their solubility and bioavailability. The hydrophobic core of the micelles encapsulates the drug molecules, while the hydrophilic shell provides a stable interface with the aqueous environment of the body. The formation of these drug-loaded micelles is a spontaneous self-assembly process that occurs above the CMC.

Synthesis of Nanoparticles

Potassium decanoate can act as a stabilizing agent or a template in the synthesis of nanoparticles. The surfactant molecules adsorb onto the surface of the growing nanoparticles, preventing their aggregation and controlling their size and shape.

Example Protocol: Synthesis of Silver Nanoparticles

Materials:

-

Silver nitrate (B79036) (AgNO₃) solution (e.g., 1 mM)

-

Potassium decanoate solution (above its CMC)

-

Sodium borohydride (B1222165) (NaBH₄) solution (reducing agent)

-

Deionized water

Procedure:

-

Prepare solutions: Prepare aqueous solutions of silver nitrate, potassium decanoate, and sodium borohydride.

-

Mix precursor and surfactant: In a flask, mix the silver nitrate solution with the potassium decanoate solution under vigorous stirring. The decanoate micelles will encapsulate the silver ions.

-

Reduce silver ions: Slowly add the sodium borohydride solution to the mixture. The borohydride ions will reduce the silver ions to silver atoms, leading to the formation of silver nanoparticles within the micellar templates.

-

Observe color change: The formation of silver nanoparticles is typically indicated by a color change of the solution to yellow or brown.

-

Characterization: Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy (to confirm the formation of silver nanoparticles), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution.

Interaction with Proteins

The interaction of surfactants with proteins is a critical area of study in biochemistry and pharmaceutical sciences. Potassium decanoate can interact with proteins like bovine serum albumin (BSA) primarily through hydrophobic and electrostatic interactions. These interactions can lead to changes in the protein's conformation and stability.

Experimental Approach: Fluorescence Quenching

Fluorescence quenching is a common technique to study the binding of a ligand (quencher), such as a surfactant, to a protein that has intrinsic fluorescence (e.g., due to tryptophan residues).

Procedure:

-

Prepare solutions: Prepare a stock solution of BSA in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4) and a stock solution of potassium decanoate.

-

Titration: To a fixed concentration of BSA solution, incrementally add small aliquots of the potassium decanoate solution.

-

Measure fluorescence: After each addition, record the fluorescence emission spectrum of the BSA.

-

Data analysis: The decrease in the fluorescence intensity of BSA upon the addition of potassium decanoate can be analyzed using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

Conclusion

Potassium decanoate is a versatile anionic surfactant with well-defined physicochemical properties that make it a valuable tool in various research applications. Its ability to self-assemble into micelles provides a basis for its use in drug delivery and nanoparticle synthesis. The experimental protocols outlined in this guide provide a framework for the characterization of its fundamental properties and its interactions with other molecules. Further research into the specific quantitative aspects of its behavior under different conditions will continue to expand its utility in the scientific community.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Potassium Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879), also known as potassium caprate, is the potassium salt of decanoic acid, a medium-chain saturated fatty acid. Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic ten-carbon tail, imparts surfactant properties that are leveraged in various industrial and research applications. This technical guide provides an in-depth overview of the core physical and chemical properties of potassium decanoate, detailed experimental protocols for its synthesis and characterization, and a discussion of its relevance in scientific research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of potassium decanoate are summarized below. These properties are crucial for its application in formulation science, materials science, and biological studies.

Identification and Structure

| Property | Value | Source(s) |

| Chemical Name | Potassium decanoate | [1][2][3] |

| Synonyms | Potassium caprate, Decanoic acid potassium salt | [2][4][][][7] |

| CAS Number | 13040-18-1 | [1][][] |

| Molecular Formula | C₁₀H₁₉KO₂ | [][][7] |

| Molecular Weight | 210.35 g/mol | [][] |

| InChI Key | QDIGBJJRWUZARS-UHFFFAOYSA-M | [] |

| Canonical SMILES | CCCCCCCCCC(=O)[O-].[K+] | [] |

Physical Properties

A compilation of the key physical properties of potassium decanoate is presented in the table below.

| Property | Value | Source(s) |

| Appearance | White or yellowish-white powder or crystalline solid. | [] |

| Melting Point | 271 °C (544.15 K) | [4] |

| Boiling Point | 269.6 °C at 760 mmHg (Decomposes) | [4] |

| Solubility | ||

| in Water | "Very soluble"[4]; 2.587 x 10⁴ mg/L at 25 °C (estimated)[2] | [2][4] |

| in DMSO | Soluble | [][] |

| in Ethanol (B145695) | Soluble | [8] |

| in Methanol | Soluble | [8] |

| pKa | Data not available. The pKa of the parent carboxylic acid (decanoic acid) is approximately 4.9. | |

| Hygroscopicity | Hygroscopic in humid environments. | [8] |

Note on Solubility Data: There are discrepancies in the reported quantitative solubility of potassium decanoate in water. Researchers should determine the solubility for their specific application and conditions empirically.

Synthesis and Experimental Protocols

Synthesis of Potassium Decanoate

A common laboratory-scale synthesis of potassium decanoate involves the neutralization of decanoic acid with a potassium base.

Materials:

-

Decanoic acid (Capric acid)

-

Potassium hydroxide (B78521) (KOH) or Potassium bicarbonate (KHCO₃)

-

Ethanol (95%)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve a known molar amount of decanoic acid in 95% ethanol with gentle heating and stirring.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide or potassium bicarbonate.

-

Slowly add the potassium base solution to the decanoic acid solution while stirring. If using potassium bicarbonate, effervescence (CO₂ evolution) will be observed.

-

Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours to ensure complete reaction.

-

After reflux, allow the solution to cool to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is then collected by vacuum filtration using a Büchner funnel, washed with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material, and dried in a vacuum oven.

Caption: Workflow for the synthesis of potassium decanoate.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC is a fundamental property of surfactants. For ionic surfactants like potassium decanoate, conductometry is a straightforward and reliable method for its determination.

Materials and Equipment:

-

Potassium decanoate

-

High-purity deionized water

-

Conductivity meter with a temperature-compensated probe

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and small stir bars

Procedure:

-

Prepare a stock solution of potassium decanoate (e.g., 0.1 M) in high-purity deionized water. Ensure complete dissolution.

-

Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride solutions.

-

Place a known volume of deionized water in a thermostated beaker (e.g., at 25 °C) with a small stir bar.

-

Immerse the conductivity probe into the water and allow the temperature and conductivity reading to stabilize. Record this initial conductivity.

-

Make successive additions of small, known volumes of the potassium decanoate stock solution to the water.

-

After each addition, allow the solution to equilibrate with gentle stirring, and record the stable conductivity reading.

-

Continue this process until the concentration of potassium decanoate is well above the expected CMC.

-

Plot the specific conductivity (κ) as a function of the concentration of potassium decanoate.

-

The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).[9][10][11]

Caption: Workflow for CMC determination via conductometry.

Determination of pKa

-

Solution Preparation: Prepare a solution of potassium decanoate of known concentration in deionized water. To maintain a constant ionic strength, a background electrolyte such as potassium chloride can be added.

-

Titration: Titrate the potassium decanoate solution with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the acid is added in small increments.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of potassium decanoate with and modulation of defined cellular signaling pathways. Much of the biological relevance is inferred from the activities of its constituent parts: decanoic acid and the potassium ion.

-

Decanoic Acid: The parent fatty acid, decanoic acid, has been shown to influence various cellular processes. It can be metabolized for energy and has been investigated for its effects on cellular metabolism and ion channels.

-

Potassium Ions (K⁺): Potassium is a critical electrolyte that plays a fundamental role in numerous physiological processes, including nerve impulse transmission, muscle contraction, and maintaining the cell membrane potential.[17] Its movement across cell membranes is tightly regulated by a variety of potassium channels.[17]

While it is plausible that potassium decanoate may influence cellular functions, particularly those involving membranes and ion transport, due to its surfactant nature and the presence of potassium, specific signaling pathways have not been elucidated. Research in this area could involve investigating its effects on the activity of potassium channels or its impact on membrane-associated signaling proteins.

Note on Signaling Pathway Diagram: As there are no established signaling pathways specifically for potassium decanoate in the current scientific literature, a diagrammatic representation cannot be provided at this time. Future research is needed to explore the potential biological signaling roles of this molecule.

Applications in Research and Drug Development

Potassium decanoate's properties make it a versatile tool in various scientific and pharmaceutical contexts:

-

Surfactant and Emulsifier: It is used as a surfactant in the formulation of detergents and personal care products. In drug development, it can act as an emulsifying agent to stabilize oil-in-water emulsions and as a solubilizing agent for poorly water-soluble drug candidates.

-

Drug Delivery: As a component of lipid-based drug delivery systems, it can aid in the formation of micelles or liposomes for drug encapsulation and targeted delivery.[8]

-

Food Additive: It is used as a food additive, functioning as a binder, emulsifier, and anticaking agent.[2]

-

Research Tool: In laboratory settings, it can be used to study the effects of medium-chain fatty acids on cellular systems and as a model surfactant for investigating micellar properties and self-assembly.

Conclusion

Potassium decanoate is a well-characterized salt of a medium-chain fatty acid with established physical and chemical properties that make it valuable in a range of applications. This guide has provided a summary of its core characteristics, detailed methodologies for its synthesis and the determination of its critical micelle concentration, and an overview of its current applications. While its direct role in specific biological signaling pathways remains to be elucidated, its fundamental properties as a surfactant and a source of potassium ions suggest potential for further investigation in the fields of drug delivery and cellular biology. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations and to empirically determine parameters such as solubility and pKa under their specific experimental conditions.

References

- 1. echemi.com [echemi.com]

- 2. potassium decanoate [flavscents.com]

- 3. Potassium Caprate | C10H19KO2 | CID 23688501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. potassium caprate [chemister.ru]

- 7. sci-toys.com [sci-toys.com]

- 8. Potassium decanoate (13040-18-1) for sale [vulcanchem.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. scribd.com [scribd.com]

- 11. phavi.umcs.pl [phavi.umcs.pl]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. m.youtube.com [m.youtube.com]

- 17. The effect of potassium canrenoate (Aldactone) on the norepinephrine metabolism and potassium ionic currents of the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Potassium decanoate safety and handling in the lab

An In-depth Technical Guide to the Safe Laboratory Handling of Potassium Decanoate (B1226879)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (also known as potassium caprate) is the potassium salt of decanoic acid, a saturated fatty acid.[1][2][3][][][6] It finds application as an emulsifier, surfactant, and cleansing agent in various industries, including cosmetics and food, where it may be used as an anticaking agent or emulsifier salt.[1][3][7] In the laboratory and drug development sectors, its properties as a surfactant and its role in forming lipid-based systems are of interest.[8]

This guide provides comprehensive safety and handling information for potassium decanoate in a laboratory setting. It is intended for professionals who may handle this chemical, outlining its hazards, required personal protective equipment (PPE), and emergency procedures to ensure a safe working environment.

Chemical Identification and Physical Properties

Proper identification is the first step in safely handling any chemical. Potassium decanoate is a white to off-white solid powder.[][9][10]

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | Potassium Decanoate[2][9] |

| Synonyms | Potassium caprate, Decanoic acid, potassium salt[2][][9] |

| CAS Number | 13040-18-1[1][7][9] |

| Molecular Formula | C₁₀H₁₉KO₂[7][9] |

| Molecular Weight | 210.35 g/mol [2][7] |

| InChI Key | QDIGBJJRWUZARS-UHFFFAOYSA-M[][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white solid | [9][10] |

| Melting Point | 271 °C (519.8 °F) | [11] |

| Boiling Point | 269.6 °C at 760 mmHg | [9] |

| Flash Point | 121.8 °C (251.2 °F) | [7][9] |

| Solubility | Very soluble in water.[11] Soluble in DMSO.[] | [1][][11] |

| Vapor Pressure | 0.00355 mmHg at 25 °C |[9] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), potassium decanoate is classified as an irritant.[2] While some reports indicate it does not meet GHS hazard criteria, a significant majority of classifications highlight risks of skin and eye irritation.[2]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin irritation | Category 2 | H315: Causes skin irritation[2] |

| Eye irritation | Category 2A | H319: Causes serious eye irritation[2][12] |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation[12] |

It may form combustible dust concentrations in the air during processing, which is a potential explosion hazard.[13]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling

-

Ventilation: Use only in a well-ventilated area, such as a laboratory fume hood, to control exposure.[10][12]

-

Personal Contact: Avoid contact with skin, eyes, and clothing.[10][12] Do not breathe dust or aerosols.[10][12]

-

Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.

-

Dust Control: Minimize dust generation and accumulation. Avoid clearing dust with compressed air.[13]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14][15] For long-term preservation, storage at -20°C is recommended, while 0-4°C is suitable for short-term use.[8]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[10]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to prevent exposure.

-

Engineering Controls: A laboratory fume hood or other mechanical exhaust system should be used to minimize exposure.[10] Facilities should be equipped with an eyewash station and a safety shower.[16]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to NIOSH (US) or EN 166 (EU) standards.[10]

-

Skin Protection:

-

Gloves: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Clothing: Wear a lab coat or other impervious clothing to prevent skin contact.[10]

-

-

Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary (e.g., when dusts are generated), use a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or P100 particulate filter).

First Aid Measures

In case of exposure, follow these procedures immediately.

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if discomfort or irritation persists.[13]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for 15-20 minutes.[13] Seek medical advice if irritation occurs or persists.[12][13]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15-20 minutes, removing contact lenses if possible.[12][13] Seek medical attention if irritation persists.[13]

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and have the individual drink sips of water. Never give anything by mouth to an unconscious person.[10][13] Consult a physician.[10]

Firefighting Measures

-

Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][12]

-

Specific Hazards: May form combustible dust in the air.[13] During a fire, hazardous decomposition products such as carbon oxides and potassium oxides can be generated.[10][12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

-

Personal Precautions: Wear appropriate PPE as described in Section 5.0.[13] Avoid dust formation and keep unprotected persons away.[12][13] Ensure adequate ventilation.[13]

-

Containment and Cleanup: For spills, contain the material with an inert absorbent or by diking.[13] Pick up and arrange for disposal without creating dust.[10] Use spark-proof tools if there is a combustible dust hazard.[13] Place the collected material into a suitable, closed container for disposal.[10]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[10][12]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions (cool, dry, and well-ventilated).[10][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Under fire conditions, decomposition can produce carbon oxides and potassium oxides.[10][12]

Toxicological Information

Toxicological data for potassium decanoate is limited. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][10][12]

Table 4: Acute Toxicity Data

| Route | Species | Value | Source |

|---|

| Oral | Rat | LD50: 3015 mg/kg |[13] |

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[10]

Experimental Protocols

The toxicological data presented in this guide, such as the LD50 value, are typically derived from standardized experiments conducted under established guidelines (e.g., OECD Test Guideline 401 for Acute Oral Toxicity). While the full, detailed protocol for the specific study cited is not publicly available, the general methodology is outlined below.

General Protocol: Acute Oral Toxicity Study (Fixed Dose Method)

-

Animal Selection: Healthy, young adult laboratory animals (e.g., Sprague-Dawley rats) of a single sex are selected.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least five days before the study.

-

Dose Administration: The test substance (potassium decanoate) is administered in a single dose by gavage using a stomach tube. A vehicle (e.g., water) may be used to dissolve or suspend the substance.

-

Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours. Observations continue daily for a total of 14 days.

-

Endpoints: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weights are recorded weekly. Any mortality is recorded.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.

-

Data Analysis: The LD50 value is calculated based on the mortality observed at different dose levels. This protocol aims to identify the dose that causes mortality in 50% of the test animals.

References

- 1. potassium decanoate, 13040-18-1 [thegoodscentscompany.com]

- 2. Potassium Caprate | C10H19KO2 | CID 23688501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 6. SID 135018756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. Potassium decanoate (13040-18-1) for sale [vulcanchem.com]

- 9. guidechem.com [guidechem.com]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. potassium caprate [chemister.ru]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. borchers.com [borchers.com]

- 16. benchchem.com [benchchem.com]

The Discovery and Enduring Utility of Potassium Decanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium decanoate (B1226879), the potassium salt of the saturated fatty acid decanoic acid (also known as capric acid), is a compound with a rich history intertwined with the broader understanding of lipids and their chemical manipulation. While not marked by a singular moment of discovery, its emergence is a testament to the systematic application of chemical principles to natural products. This technical guide delves into the historical context of potassium decanoate's discovery, its synthesis, and its evolution into a versatile tool in various scientific and industrial domains.

Historical Context: From Saponification to Specificity

The history of potassium decanoate is intrinsically linked to the ancient practice of soap making, a process known as saponification. Evidence of soap-like materials dates back to ancient Babylon.[1] This process involves the hydrolysis of fats and oils using a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide, to produce glycerol (B35011) and the salt of the fatty acids.[2]

The scientific understanding of this process began to crystallize in the early 19th century. In 1813, the French chemist Michel Eugène Chevreul introduced the concept of "fatty acids" (acide gras), fundamentally advancing the comprehension of the chemical nature of fats and oils.[3] His meticulous work laid the groundwork for isolating and characterizing individual fatty acids from their natural triglyceride sources.

Decanoic acid, the precursor to potassium decanoate, is a medium-chain fatty acid found naturally in coconut oil, palm kernel oil, and the milk of various mammals. The isolation and characterization of decanoic acid in the 19th century, following Chevreul's pioneering work, made the synthesis of its specific salts, like potassium decanoate, a logical and achievable step for chemists of the era.

While a definitive first synthesis of pure potassium decanoate is not prominently documented, its preparation would have been a straightforward application of saponification principles to purified decanoic acid. The broader class of potassium salts of fatty acids, often referred to as "soap salts," saw their first registered use as a pesticide in 1947, highlighting an early industrial application.[4]

Synthesis of Potassium Decanoate

The primary method for synthesizing potassium decanoate is through the neutralization of decanoic acid with a potassium base. This can be achieved via several routes, with the choice of method often depending on the desired scale and purity.

Experimental Protocol: Laboratory-Scale Synthesis of Potassium Decanoate

Objective: To synthesize potassium decanoate via the neutralization of decanoic acid with potassium hydroxide.

Materials:

-

Decanoic acid (CH₃(CH₂)₈COOH)

-

Potassium hydroxide (KOH)

-

Ethanol (B145695) (95%)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

-

Beakers

-

pH indicator paper

Procedure:

-

In a round-bottom flask, dissolve a known quantity of decanoic acid in a minimal amount of 95% ethanol with gentle heating and stirring.

-

In a separate beaker, prepare a stoichiometric equivalent solution of potassium hydroxide in distilled water.

-

Slowly add the potassium hydroxide solution to the decanoic acid solution while stirring continuously.

-

Attach a condenser to the flask and reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by checking the pH of the solution. The reaction is complete when the pH is neutral to slightly basic.

-

Allow the solution to cool to room temperature. Potassium decanoate may precipitate out of the solution upon cooling.

-

If necessary, the volume of the solvent can be reduced using a rotary evaporator to induce precipitation.

-

Collect the precipitated potassium decanoate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified potassium decanoate in a desiccator or a vacuum oven at a low temperature.

Industrial Production

For larger-scale production, the synthesis is often carried out using a similar principle but may employ different solvent systems and purification techniques to optimize yield and cost-effectiveness. The reaction of decanoic acid with potassium bicarbonate is also a viable method, particularly as it produces carbon dioxide as a byproduct, which can be easily removed.

Physicochemical Properties

A summary of the key quantitative data for potassium decanoate is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₉KO₂ |

| Molecular Weight | 210.35 g/mol |

| Appearance | White or yellowish-white powder or solid |

| Solubility | Soluble in water and ethanol. Soluble in DMSO.[] |

| CAS Number | 13040-18-1 |

Applications in Research and Drug Development

Potassium decanoate and its parent acid have found diverse applications in scientific research and the pharmaceutical industry.

-

Surfactant and Emulsifier: Due to its amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, potassium decanoate functions as a surfactant and emulsifying agent.[6] This property is crucial in various formulations.

-

Food Additive: It is used as an anticaking agent, emulsifier, and lubricant in food products.[7]

-

Pesticides: As mentioned, potassium salts of fatty acids have a history of use as insecticides, fungicides, and herbicides.[4]

-

Drug Delivery: Decanoate esters of various pharmaceuticals are available. The addition of the ten-carbon chain can modify the pharmacokinetic profile of a drug, often to create long-acting injectable formulations.

Logical Relationships in Synthesis

The synthesis of potassium decanoate is a clear, multi-step process that can be visualized to understand the flow from precursor to final product.

Experimental Workflow for Synthesis and Purification

A more detailed experimental workflow can be illustrated to guide laboratory practice.

Conclusion

The story of potassium decanoate is not one of a sudden breakthrough but of the steady advancement of chemical knowledge. From the ancient art of soap making to the precise synthesis of a specific fatty acid salt, its journey reflects the evolution of chemistry as a science. Today, potassium decanoate continues to be a valuable compound for researchers and developers, its utility rooted in the fundamental principles of lipid chemistry that were first elucidated nearly two centuries ago. This guide provides a foundational understanding for professionals working with this versatile molecule, bridging its historical context with its practical application in the modern laboratory.

References

The Natural Presence of Decanoic Acid: A Technical Guide for Researchers

An in-depth examination of the natural occurrence, biosynthesis, and cellular signaling of decanoic acid, the core component of potassium decanoate (B1226879).

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the natural occurrence of decanoic acid, a saturated fatty acid with a 10-carbon chain (C10:0). While the topic of interest is potassium decanoate, it is crucial to establish that in biological systems, decanoic acid is the predominantly found entity, primarily as a constituent of triglycerides. The formation of potassium decanoate in nature is not well-documented, as fatty acids in food matrices are unlikely to exist in significant amounts as salts due to the low concentrations of counter-ions like potassium and the acidic environment. This guide will, therefore, focus on the natural sources, biosynthesis, and biological roles of decanoic acid, providing the foundational knowledge relevant to the study of its potassium salt.

Natural Occurrence and Quantitative Data

Decanoic acid, also known as capric acid, is naturally present in a variety of plant-derived oils and mammalian milk. Its concentration can vary depending on the species, environmental conditions, and processing methods.

Occurrence in Plant Oils

Decanoic acid is a notable component of certain tropical oils, where it exists as a triglyceride. The following table summarizes the quantitative data for decanoic acid in various oils.

| Oil Source | Decanoic Acid Content (% of Total Fatty Acids) |

| Coconut Oil | 5.4 - 9.5 |

| Palm Kernel Oil | 2.6 - 4.8 |

| Murumuru Butter | 1.6 |

| Cuphea Oil | High concentrations in some species |

Occurrence in Mammalian Milk

The milk of several mammals contains decanoic acid, with particularly high concentrations found in goat milk. This contributes to the characteristic odor of goat's milk. The data below illustrates the varying content of decanoic acid in the milk of different species.

| Milk Source | Decanoic Acid Content (% of Total Fatty Acids) |

| Goat Milk | 8.6 - 10.2 |

| Cow Milk | 2.5 - 3.5 |

| Sheep Milk | 2.8 - 3.2 |

| Human Milk | ~2.0 |

It is important to note that these natural sources also contain potassium. For instance, goat milk has a potassium concentration of approximately 204 mg per 100g, and coconut milk contains around 263 mg of potassium per 100g. While both decanoic acid and potassium are present, they primarily exist independently within the biological matrix.

Biosynthesis of Decanoic Acid

The synthesis of decanoic acid, a medium-chain fatty acid, follows the general pathway of de novo fatty acid synthesis. This process occurs in the cytoplasm of animal cells and the plastids of plant cells. The primary precursor for this pathway is acetyl-CoA.

The biosynthesis can be summarized in the following key stages:

-

Carboxylation of Acetyl-CoA: The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. This is the committed step in fatty acid synthesis.

-

Chain Elongation: The subsequent elongation of the fatty acid chain is carried out by the multi-enzyme complex, fatty acid synthase (FAS).

-

Iterative Cycles: The FAS complex catalyzes a series of four reactions: condensation, reduction, dehydration, and a second reduction. In each cycle, the fatty acid chain is elongated by two carbons, using malonyl-CoA as the two-carbon donor.

-

Chain Termination: For the synthesis of decanoic acid (C10), the elongation process is terminated after four cycles. This termination is mediated by specific thioesterases that hydrolyze the acyl-acyl carrier protein (ACP) thioester, releasing the free fatty acid.

Biosynthesis of Decanoic Acid.

Experimental Protocols for Extraction and Quantification

The accurate analysis of decanoic acid from natural sources is crucial for research and quality control. The standard procedure involves lipid extraction followed by gas chromatography.

Lipid Extraction

The initial step is the isolation of lipids from the sample matrix.

-

For Oils: A direct analysis is often possible after derivatization.

-

For Milk: A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform-methanol solvent system to separate lipids from other components.

Protocol for Lipid Extraction from Milk (Folch Method):

-

Homogenize a known quantity of the milk sample.

-

Add a 2:1 mixture of chloroform (B151607) and methanol (B129727) to the sample and vortex thoroughly.

-

Add a saline solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge the mixture to pellet any solid material.

-

Carefully collect the lower chloroform layer, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the extracted triglycerides are converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol for Transesterification:

-

Dissolve the lipid extract in a known volume of a solvent like hexane (B92381).

-

Add a solution of sodium methoxide (B1231860) or boron trifluoride in methanol.